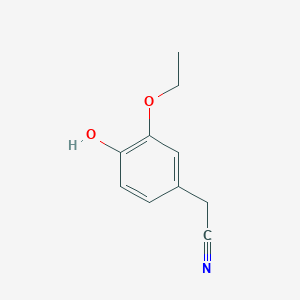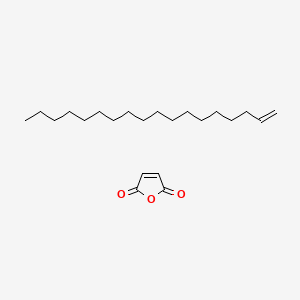
1,1'-羰基二吡咯烷
描述
1,1'-Carbonyldipyrrolidine is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-Carbonyldipyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-Carbonyldipyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Carbonyldipyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗体生产和纯化
1,1'-羰基二吡咯烷在抗体的生产和纯化中发挥作用。 它被用于为此目的而设计的试剂和试剂盒,这些试剂和试剂盒在生物医学研究和治疗应用中至关重要 。该化合物的性质可能促进抗体的合成或稳定,抗体对于疾病诊断、治疗和预防至关重要。
色谱法
在分析化学中,1,1'-羰基二吡咯烷用于色谱法,这是一种分离混合物的技术。 它的作用可能涉及某些相的稳定或在分离过程中充当标准或参考化合物 。
质谱法
质谱法是一种用于识别样品中化学物质的数量和类型的技术,它也看到了 1,1'-羰基二吡咯烷的应用。 它可能参与样品制备或充当校准标准以确保质谱结果的准确性 。
生物制药生产
在生物制药行业,1,1'-羰基二吡咯烷很可能用于药物物质的上游生产。 它可能参与重组蛋白和单克隆抗体的合成或加工,这些抗体是现代治疗的基础 。
安全控制环境
1,1'-羰基二吡咯烷的安全数据对于维护受控环境至关重要,尤其是在实验室和生产设施中。 已制定处理程序、暴露指南和处置方法以确保安全使用并符合监管标准 。
洁净室解决方案
该化合物可能用于洁净室解决方案,在洁净室解决方案中,保持一个没有污染物的环境至关重要。 它的作用可能涉及设备的清洁或维护,以防止敏感制造过程中的污染 。
先进电池科学
在先进电池科学领域,1,1'-羰基二吡咯烷可能用于开发新的电池化学物质。 它的特性可能有助于电池的稳定性和效率,尤其是在固态电解质中 。
先进电池科学
这些应用中的每一个都证明了 1,1'-羰基二吡咯烷在科学研究和工业中的多功能性和重要性。它的作用范围从直接用于流程到确保各种科学工作的安全性和有效性。 OP: ### 抗体生产和纯化 1,1'-羰基二吡咯烷在抗体的生产和纯化中发挥作用。 它被用于为此目的而设计的试剂和试剂盒,这些试剂和试剂盒在生物医学研究和治疗应用中至关重要 。该化合物的性质可能促进抗体的合成或稳定,抗体对于疾病诊断、治疗和预防至关重要。
属性
IUPAC Name |
dipyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTQKSXAQBHFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353025 | |
| Record name | 1,1'-CARBONYLDIPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81759-25-3 | |
| Record name | 1,1'-CARBONYLDIPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Carbonyldipyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,1′-carbonyldipyrrolidine formed during the cationic ring-opening polymerization of cyclic pseudoureas?
A1: Interestingly, 1,1′-carbonyldipyrrolidine is not formed via polymerization in the provided study []. Instead, it arises from the isomerization of a seven-membered cyclic pseudourea, 2-(1-pyrrolidinyl)-4,5,6,7-tetrahydro-4H-1,3-oxazepine, in the presence of benzyl chloride as an initiator. The reaction mechanism for this isomerization, as discussed in the paper, likely involves the interaction of the benzyl chloride with the cyclic pseudourea, leading to ring opening and subsequent rearrangement to form 1,1′-carbonyldipyrrolidine. Notably, this isomerization completely hinders the polymerization of the seven-membered cyclic pseudourea when using benzyl chloride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)




![carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol](/img/structure/B1584664.png)







